Docusate sodium

説明

Docusate Sodium, also known as Dioctyl Sodium Sulfosuccinate, is a widely used medicine as a laxative and stool softener . It is also used as a food additive, emulsifier, dispersant, and wetting agent . It is on the World Health Organization’s List of Essential Medicines .

Synthesis Analysis

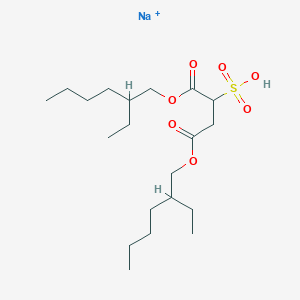

Docusate Sodium is conventionally synthesized through a two-step approach. The first step involves esterification of maleic anhydride and 2-Ethylhexyl Alcohol under the presence of mineral acid or organic acid. The second step involves sulfonation reaction of the obtained ester with sodium bisulfite in an aqueous solution . A method for preparing high-purity Docusate Sodium has been reported, which involves dissolution of Docusate Sodium thick product in n-hexane, followed by addition of activated carbon, stirring, filtration, and concentration .Molecular Structure Analysis

The molecular formula of Docusate Sodium is C20H37O7S . Its molecular weight is 444.56 g/mol .Chemical Reactions Analysis

Docusate Sodium can be analyzed using High Performance Liquid Chromatography (HPLC). It can be retained on the Newcrom BH mixed-mode column using an isocratic analytical method with a simple mobile phase of water, acetonitrile (MeCN, ACN), and sulphuric acid (H2SO4) buffer .Physical And Chemical Properties Analysis

Docusate Sodium appears as a white waxy solid or a pale yellow transparent liquid . It is soluble in water and completely soluble in 50% ethanol solution . It is also soluble in carbon tetrachloride, petroleum ether, xylene, acetone, and vegetable oils . It is slightly hygroscopic .科学的研究の応用

Application in Cerumenolysis (Earwax Dissolution)

Specific Scientific Field

This application falls under the field of Otolaryngology .

Summary of the Application

Docusate Sodium has been used in the dissolution of earwax, a process known as cerumenolysis .

Methods of Application

In a randomized controlled trial, a single brief application of Docusate Sodium, with or without irrigation, was used to clear cerumen (earwax) in patients presenting to the emergency department .

Results or Outcomes

The study found that Docusate Sodium with irrigation was more effective than triethanolamine polypeptide (Cerumenex), with or without irrigation, for clearing cerumen .

Application in High-Performance Liquid Chromatography (HPLC)

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

Docusate Sodium has been used in High-Performance Liquid Chromatography (HPLC) for the determination of its concentration in softgels .

Methods of Application

The specific methods of application in HPLC are not detailed in the source. However, HPLC generally involves the use of a liquid mobile phase to separate the components of the mixture. The sample is carried by a moving carrier gas stream of helium or nitrogen. HPLC is used in a variety of industrial and scientific applications, such as pharmaceutical industry, environmental, forensic science, and chemicals.

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source .

Application as a Food Additive

Specific Scientific Field

This application falls under the field of Food Science .

Summary of the Application

Docusate Sodium is used as a food additive . It acts as an emulsifier and dispersant, which helps to mix ingredients that would otherwise separate, such as oil and water .

Methods of Application

The specific methods of application in food science are not detailed in the source. However, as a food additive, it is typically mixed with the food ingredients during the manufacturing process.

Results or Outcomes

Application in Solubilization of Proteolipids

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Docusate Sodium has been used for the solubilization of the major myelin transmembrane proteolipid .

Methods of Application

The specific methods of application in biochemistry are not detailed in the source. However, in general, solubilization involves the breaking down of a lipid bilayer, which allows the extraction of certain proteins.

Results or Outcomes

Application in Constipation Treatment

Specific Scientific Field

This application falls under the field of Gastroenterology .

Summary of the Application

Docusate Sodium is widely used in medicine as a laxative and as a stool softener, by mouth or rectally . It is often used when straining to have a bowel movement should be avoided (such as after a heart attack or surgery) .

Methods of Application

In a prospective study that ran from December 2005 to November 2010, a stool softener, docusate versus placebo, was added to sennosides alone for the treatment of constipation among hospice patients .

Results or Outcomes

The study found that docusate plus sennosides was not more efficacious than sennosides alone in the management of constipation in hospice patients .

Application in Microencapsulation

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Docusate Sodium is used in the process of microencapsulation . Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating to give small capsules with many useful properties.

Safety And Hazards

特性

IUPAC Name |

sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSBXTVYXVQYAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10041-19-7 (Parent) | |

| Record name | Docusate sodium [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022959 | |

| Record name | Docusate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline] | |

| Record name | Docusate sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C); SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS; VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS, FREELY SOL IN GLYCERIN, Water Solubility = 71000 mg/L @ 25 °C | |

| Record name | BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In vitro studies suggest that these salts of dioctylsulfosuccinic acid lower the surface tension of the stool to permit water and lipids to enter more readily and thus soften the feces. ... More recent evidence indicates that they may stimulate the secretion of water and electrolytes on contact with the mucosa., Reduce surface film tension of interfacing liquid contents of the bowel, promoting permeation of additional liquid into the stool to form a softer mass. /Laxatives/ | |

| Record name | BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Docusate Sodium | |

Color/Form |

WHITE, WAX-LIKE SOLID | |

CAS RN |

577-11-7 | |

| Record name | Docusate sodium [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docusate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docusate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCUSATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F05Q2T2JA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

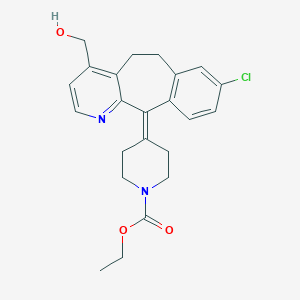

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide](/img/structure/B194699.png)

![1-Isobutyl-1H-imidazo[4,5-c]quinoline](/img/structure/B194701.png)

![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)

![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)